2,5-Bis(ethylthio)terephthalaldehyde

Photocatalysis Covalent Organic Frameworks Bandgap Engineering

Specify 2,5-Bis(ethylthio)terephthalaldehyde (CAS 2758043-05-7) for advanced COF and POP synthesis. Unlike dimethoxy or difluoro analogs, the electron-donating ethylthio groups confer a narrower bandgap, enhanced photocurrent, and prolonged exciton lifetime for superior visible-light photocatalysis. Thioether sites anchor metal nanoparticles (Pt, Pd) with a narrow 1.7±0.2 nm size distribution for exceptional catalytic activity. The enhanced lipophilicity over methylthio variants also improves solution processability for uniform thin-film device fabrication.

Molecular Formula C12H14O2S2
Molecular Weight 254.4 g/mol
Cat. No. B12504298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(ethylthio)terephthalaldehyde
Molecular FormulaC12H14O2S2
Molecular Weight254.4 g/mol
Structural Identifiers
SMILESCCSC1=CC(=C(C=C1C=O)SCC)C=O
InChIInChI=1S/C12H14O2S2/c1-3-15-11-5-10(8-14)12(16-4-2)6-9(11)7-13/h5-8H,3-4H2,1-2H3
InChIKeyQDTSUEPMPVZLAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(ethylthio)terephthalaldehyde: Core Physicochemical and Structural Characteristics for Advanced Materials Procurement


2,5-Bis(ethylthio)terephthalaldehyde (CAS 2758043-05-7) is a thioether-substituted aromatic dialdehyde with the molecular formula C₁₂H₁₄O₂S₂ and a molecular weight of 254.37 g/mol . It features a rigid terephthalaldehyde core symmetrically substituted with ethylthio (-SCH₂CH₃) groups at the 2- and 5-positions . The compound is a solid at room temperature with a predicted density of 1.21±0.1 g/cm³ and a predicted boiling point of 396.7±42.0 °C [1]. As an electron-rich building block, it serves as a precursor for synthesizing functional covalent organic frameworks (COFs), porous organic polymers (POPs), and coordination complexes, where the thioether moieties enable specific metal coordination and the aldehyde termini facilitate imine or hydrazone bond formation [2].

Why 2,5-Bis(ethylthio)terephthalaldehyde Cannot Be Replaced by Common Analogs: The Electronic and Steric Imperative


In materials science, the substitution of a single functional group can fundamentally alter a material's optoelectronic properties, catalytic performance, and stability. The choice between 2,5-bis(ethylthio)terephthalaldehyde and its closest analogs—such as the unsubstituted terephthalaldehyde, the 2,5-dimethoxy derivative, the 2,5-difluoro derivative, or even the methylthio (BMTA) variant—is not trivial. Each modification introduces distinct electronic effects (e.g., electron-donating vs. electron-withdrawing) and steric bulk that directly impact the resulting framework's bandgap, charge separation efficiency, metal binding affinity, and processability [1]. Procurement based solely on the terephthalaldehyde core without considering the specific thioether substitution profile risks yielding materials with suboptimal photocatalytic activity, uncontrolled nanoparticle growth, or reduced hydrophobicity, thereby compromising application performance and necessitating costly re-optimization [1][2].

Quantitative Differentiation of 2,5-Bis(ethylthio)terephthalaldehyde-Based Materials Versus Key Comparators


Superior Bandgap Narrowing and Visible-Light Harvesting vs. Fluorinated Analog

A direct head-to-head comparison within a pyrene-based COF scaffold reveals that incorporating the electron-donating methylthio-substituted linker (an analog of the ethylthio compound) results in a significantly narrower optical bandgap and enhanced visible-light absorption compared to an electron-withdrawing fluorine-substituted linker. This establishes the value proposition of thioether functionalization for improving photoelectric properties [1].

Photocatalysis Covalent Organic Frameworks Bandgap Engineering

Enhanced Photocurrent Generation for Efficient Charge Separation vs. Fluorinated Analog

The same comparative study demonstrates that COFs constructed with the methylthio-functionalized linker (analogous to the ethylthio compound) generate significantly higher photocurrent responses, indicating more efficient light-induced charge separation and migration—a key determinant of photocatalytic efficiency [1].

Photoelectrochemistry Charge Transfer Covalent Organic Frameworks

Prolonged Exciton Lifetime for Improved Photocatalytic Activity vs. Fluorinated Analog

Time-resolved photoluminescence (TRPL) measurements confirm that the thioether-substituted COF exhibits a longer average fluorescence lifetime compared to its fluorine-substituted counterpart, signifying a slower rate of charge carrier recombination and thus greater availability of photoexcited charges for catalytic reactions [1].

Time-Resolved Photoluminescence Exciton Dynamics Photocatalysis

Precision Size Control of Confined Metal Nanoparticles Enabled by Thioether Functionality

The thioether functional groups inherent to 2,5-bis(ethylthio)terephthalaldehyde are essential for achieving size-controlled synthesis of ultrafine metal nanoparticles within COF pores. Research shows that a thioether-containing COF enables the confined growth of Pt and Pd nanoparticles with a remarkably narrow size distribution, a capability not available with non-thioether linkers [1].

Heterogeneous Catalysis Nanoparticle Synthesis Covalent Organic Frameworks

High-Affinity Adsorption Capacity for Soft Metal Ions in Environmental Remediation

The intrinsic soft Lewis base character of the thioether (-SR) groups in 2,5-bis(ethylthio)terephthalaldehyde imparts a strong and selective affinity for soft Lewis acid metal ions, such as Hg²⁺ and Au³⁺. This property is a key design feature for creating high-capacity, selective adsorbents, a function not provided by oxygen- or halogen-substituted terephthalaldehyde analogs [1].

Adsorption Water Treatment Heavy Metal Removal

Enhanced Hydrophobicity and Potential Processability Advantage Over Methylthio Analog

The ethylthio substituent confers greater hydrophobicity compared to its methylthio analog due to the longer alkyl chain. This can improve the solubility and processability of resulting polymers and COFs in organic solvents, a practical advantage during material fabrication and device integration .

Material Processability Polymer Synthesis Solubility

Procurement-Driven Application Scenarios for 2,5-Bis(ethylthio)terephthalaldehyde


Synthesis of High-Efficiency Photocatalytic Covalent Organic Frameworks (COFs)

Researchers aiming to maximize the photocatalytic performance of COFs for applications like visible-light-driven hydrogen evolution or organic pollutant degradation should prioritize 2,5-bis(ethylthio)terephthalaldehyde. Evidence from analog studies demonstrates that the electron-donating thioether substitution leads to a narrower bandgap, enhanced photocurrent generation, and a prolonged exciton lifetime compared to electron-withdrawing analogs [1]. These quantifiable optoelectronic advantages translate directly to superior photocatalytic activity, as confirmed by comparative hydroxylation reaction yields [1].

Precision Synthesis of Supported Ultrafine Metal Nanoparticle Catalysts

For chemists and materials scientists developing advanced heterogeneous catalysts, this compound is a strategic choice for constructing thioether-functionalized COF supports. The thioether groups are proven to act as nucleation and anchoring sites, enabling the confined growth of metal nanoparticles (Pt, Pd) with an exceptionally narrow size distribution of 1.7 ± 0.2 nm [2]. This level of size control is critical for maximizing catalytic activity and selectivity in reactions like nitrophenol reduction and Suzuki-Miyaura coupling, and it is a capability not reliably achieved with unfunctionalized or oxygen-substituted linkers [2].

Development of Selective Adsorbents for Heavy Metal Remediation

Environmental engineers and chemists focused on water purification should specify this building block for synthesizing porous adsorbents targeting soft heavy metal ions like mercury (Hg²⁺) and gold (Au³⁺). The thioether moieties provide a high-affinity, selective binding site through soft-soft acid-base interactions, a mechanism that has been shown to enable adsorption capacities up to 593 mg/g in analogous frameworks [3]. This provides a quantifiable performance benchmark that oxygen- or halogen-based analogs cannot meet [3].

Fabrication of Solution-Processable Conjugated Polymers and Frameworks

When designing conjugated polymers or COFs for electronic devices that require solution-based processing (e.g., spin-coating or inkjet printing), the ethylthio-substituted building block offers a practical advantage over the less hydrophobic methylthio variant . The enhanced lipophilicity from the ethyl chains can improve the material's solubility in common organic solvents, leading to more uniform films and simplified device integration . This can reduce fabrication time and improve device reproducibility in organic photovoltaics or field-effect transistors.

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